7-Ethyl-2-methyl-4-undecanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-2-methylundecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGPVWMQXJXBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281157, DTXSID00871176 | |
| Record name | 7-ethyl-2-methylundecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_57937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-00-7 | |
| Record name | 4-Undecanone, 7-ethyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-2-methylundecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6976-00-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Ethyl-2-methyl-4-undecanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 7-Ethyl-2-methyl-4-undecanone, a saturated ketone with potential applications in various scientific fields. This document delves into its molecular formula, molecular weight, and structural representation, offering foundational knowledge for its use in research and development.
Chemical Identity and Structure
This compound is an aliphatic ketone characterized by an eleven-carbon undecane backbone. Its structure features a carbonyl group at the fourth position, a methyl group at the second position, and an ethyl group at the seventh position.
The systematic nomenclature precisely describes the arrangement of these functional groups, which is crucial for understanding its chemical behavior and potential interactions. The unique positioning of the ethyl and methyl groups influences the molecule's steric hindrance and electronic properties, which in turn dictate its reactivity and potential applications.
Molecular Formula
The molecular formula for this compound is C14H28O [1]. This formula indicates that each molecule is composed of 14 carbon atoms, 28 hydrogen atoms, and a single oxygen atom.
Molecular Weight
The molecular weight of a compound is a critical parameter for numerous experimental calculations, including reaction stoichiometry and solution preparation. The molecular weight of this compound is calculated from the atomic weights of its constituent atoms:
-
Carbon (C): 14 atoms × 12.011 amu = 168.154 amu
-
Hydrogen (H): 28 atoms × 1.008 amu = 28.224 amu
-
Oxygen (O): 1 atom × 15.999 amu = 15.999 amu
Total Molecular Weight = 212.377 g/mol
This value is essential for accurate and reproducible experimental design.
Physicochemical Properties: A Tabular Summary
The following table summarizes the key quantitative data for this compound and a closely related, more commonly documented compound, 7-Ethyl-2-methyl-4-nonanone. This comparison is provided to address potential nomenclature ambiguity and offer a broader context for researchers.
| Property | This compound | 7-Ethyl-2-methyl-4-nonanone |
| Molecular Formula | C14H28O[1] | C12H24O[2][3] |
| Molecular Weight | 212.38 g/mol | 184.32 g/mol [3] |
| IUPAC Name | This compound | 7-Ethyl-2-methyl-4-nonanone |
Structural Visualization
To facilitate a deeper understanding of its molecular architecture, the following diagram illustrates the chemical structure of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
This generalized protocol would require optimization of reaction conditions, including the choice of oxidizing agent, solvent, and temperature, followed by rigorous purification and characterization to confirm the identity and purity of the final product.
References
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PubChem. 7-Ethyl-2-methyl-4-nonanone. [Link]
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PubChemLite. This compound (C14H28O). [Link]
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LookChem. 7-Ethyl-2-methyl-4-undecanol. [Link]
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LookChem. What Is the Uses and Benefits of 2-Undecanone?. [Link]
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Jinbang Chemical. 2-Undecanone CAS 112-12-9 Or Methyl Nonyl Ketone Wholesale. [Link]
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The Biological Versatility of Long-Chain Aliphatic Ketones: A Technical Guide for Researchers
Introduction: Beyond Simple Scaffolds
Long-chain aliphatic ketones (LCAKs), organic compounds characterized by a lengthy alkyl chain and a carbonyl functional group, have long been recognized in the realms of natural products and synthetic chemistry. However, their diverse and potent biological activities are now emerging as a compelling field of study for researchers, scientists, and drug development professionals. These molecules, far from being mere metabolic intermediates or structural components, are active participants in a wide array of biological processes, from intercellular communication to host-pathogen interactions. Their inherent lipophilicity allows them to readily interact with cellular membranes, a key feature that underpins many of their biological effects.
This in-depth technical guide provides a comprehensive overview of the known biological activities of LCAKs, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols necessary for their investigation. By synthesizing current knowledge and providing practical insights, this document aims to equip researchers with the foundational understanding required to explore the therapeutic and biotechnological potential of this fascinating class of molecules.
Antimicrobial and Antifungal Activities: Disrupting Defenses
One of the most well-documented biological properties of long-chain aliphatic compounds is their ability to inhibit the growth of various microorganisms, including bacteria and fungi. This activity is critically dependent on their chemical structure, particularly the length of the aliphatic chain and, to some extent, the position of the carbonyl group.
Mechanism of Action: A Focus on Membrane Integrity
The primary mechanism by which LCAKs and related long-chain compounds exert their antimicrobial effects is through the disruption of the microbial cell membrane. Their long, hydrophobic alkyl chains readily intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This disruption can manifest in several ways:
-
Increased Membrane Fluidity: The insertion of the aliphatic chains can disorder the tightly packed lipids, increasing membrane fluidity and permeability.
-
Ion Leakage: A compromised membrane can no longer maintain essential ion gradients. Studies on long-chain fatty alcohols, structurally similar to LCAKs, have demonstrated that their antibacterial activity is mediated by damage to the cell membrane, resulting in the leakage of potassium (K+) ions.[1]
-
Inhibition of Membrane-Bound Enzymes: Many essential cellular processes, such as respiration and cell wall synthesis, are carried out by enzymes embedded in the cell membrane. Disruption of the lipid environment can inhibit the function of these crucial proteins.
For their antifungal activity, in addition to membrane disruption, some ketones have been shown to interfere with the synthesis of essential fungal cell wall components like ergosterol and chitin.[2] Another proposed mechanism for certain unsaturated ketones is the induction of oxidative stress within the fungal cells, a process that is dependent on the transcriptional activator Cap1 in Candida albicans.[3]
Structure-Activity Relationships (SAR)
The antimicrobial potency of LCAKs is not uniform across the class but is instead governed by specific structural features:
-
Chain Length: The length of the aliphatic chain is a critical determinant of activity. For instance, in studies with long-chain fatty alcohols against Staphylococcus aureus, 1-dodecanol (C12) and 1-tridecanol (C13) exhibited the highest antibacterial activity.[1] This suggests an optimal chain length for effective membrane interaction. The balance between the hydrophilic carbonyl "head" and the hydrophobic alkyl "tail" is crucial for their antimicrobial action.[4]
-
Position of the Carbonyl Group: While less studied than chain length, the position of the ketone group can influence biological activity. For nematicidal and insecticidal activities of C9 aliphatic ketones, terminal ketones have been shown to be the most potent.[5] This may be due to steric factors influencing membrane insertion or interaction with specific molecular targets.
-
Saturation: The presence of double bonds in the alkyl chain can also modulate activity. For example, the α,β-unsaturated ketone (E)-3-tridecen-2-one has been shown to be a potential irreversible enzyme inhibitor through Michael addition.[6]
Experimental Protocols for Assessing Antimicrobial Activity
Investigating the antimicrobial properties of lipophilic compounds like LCAKs requires careful consideration of their poor water solubility.
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve the LCAK in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Causality Insight: DMSO is a common solvent for lipophilic compounds and is miscible with aqueous culture media. It's crucial to have a vehicle control (medium with the same concentration of DMSO used in the highest LCAK concentration) to ensure the solvent itself is not inhibiting microbial growth.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the LCAK stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the LCAK at which there is no visible growth (turbidity) of the microorganism.
This assay assesses whether an antimicrobial agent damages the cell membrane, leading to the leakage of intracellular components.
Protocol:
-
Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) and resuspend them in the same buffer.
-
Treatment: Add the LCAK (dissolved in a minimal amount of a suitable solvent) to the cell suspension at its MIC or a multiple of the MIC. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (vehicle).
-
Sampling and Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Potassium Quantification: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Data Analysis: An increase in the extracellular potassium concentration in the LCAK-treated samples compared to the negative control indicates membrane damage.
Anticancer Activity: A Field of Emerging Potential
While the anticancer properties of long-chain aliphatic ketones are less established than their antimicrobial effects, preliminary evidence, primarily from studies on structurally related short-chain ketone bodies, suggests a promising avenue for research.
Putative Mechanisms of Action
The proposed anticancer mechanisms of ketones are multifaceted and appear to exploit the unique metabolic and signaling characteristics of cancer cells. It is important to note that these mechanisms have been primarily elucidated for short-chain ketone bodies like β-hydroxybutyrate and acetoacetate, and their applicability to LCAKs requires further investigation.
-
Metabolic Reprogramming: Many cancer cells rely heavily on glycolysis for energy production (the Warburg effect). Ketone bodies can inhibit glycolysis, thereby depriving cancer cells of their primary energy source.[7]
-
Induction of Oxidative Stress: Cancer cells often have a higher basal level of reactive oxygen species (ROS) and are more vulnerable to further increases in oxidative stress. Ketones may alter the redox environment in a way that is detrimental to cancer cells but not to normal cells.[7]
-
Inhibition of Histone Deacetylases (HDACs): β-hydroxybutyrate has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs).[8] HDAC inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest, thus inhibiting cancer cell proliferation.
-
Inhibition of Monocarboxylate Transporters (MCTs): Ketone bodies are transported into cells via MCTs, which are also used by cancer cells to export lactate, a byproduct of glycolysis. Competitive inhibition of MCTs by ketones could lead to intracellular lactate accumulation and a decrease in cancer cell growth and survival.[7]
Caption: Putative anticancer mechanisms of long-chain aliphatic ketones.
Structure-Activity Relationships (SAR)
The SAR for the anticancer activity of LCAKs is currently poorly defined. However, based on general principles of drug design and the lipophilic nature of these compounds, it can be hypothesized that:
-
Chain Length: Similar to antimicrobial activity, there is likely an optimal chain length for cytotoxicity against cancer cells, which would balance membrane interaction and bioavailability.
-
Functional Group Position: The position of the carbonyl group could influence interactions with specific molecular targets, if any exist beyond general membrane disruption.
-
Modifications to the Alkyl Chain: The introduction of other functional groups or unsaturation could significantly alter the anticancer potency and selectivity.[9]
Experimental Protocols for Assessing Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the LCAK (solubilized in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Causality Insight: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of potential anticancer agents.[10][11][12]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LCAK (formulated in a suitable vehicle for in vivo use, such as a solution containing Tween 80 and ethanol) via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Roles in Mammalian and Other Systems
While the direct signaling roles of LCAKs in mammalian systems are still an area of active investigation, their structural similarity to other lipid signaling molecules provides a framework for hypothesizing potential mechanisms. In contrast, their role as signaling molecules in insects and plants is more established.
Potential Mammalian Signaling Pathways (Inferred)
The lipophilic nature of LCAKs suggests they could interact with cellular signaling pathways in several ways:
-
G-Protein Coupled Receptors (GPCRs): A large number of GPCRs are activated by lipid ligands.[13][14][15][16][17] It is plausible that specific GPCRs could bind to LCAKs, initiating downstream signaling cascades. The structural similarity to fatty acids, which have known GPCRs, makes this an attractive hypothesis.
-
Nuclear Receptors: Many nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), are activated by fatty acids and their derivatives. LCAKs could potentially act as ligands for these receptors, thereby modulating the expression of genes involved in metabolism and inflammation.
Caption: Inferred signaling pathways for LCAKs in mammalian cells.
Established Roles in Other Biological Systems
-
Insect Pheromones: LCAKs are well-known components of insect pheromones, acting as chemical signals for communication between individuals of the same species. They play crucial roles in mating, aggregation, and alarm signaling. The specificity of these signals is often determined by the exact chemical structure of the ketone, including chain length, position of the carbonyl group, and the presence of other functional groups.
-
Plant Biology: Certain ketones, such as 2-nonanone and 2-tridecanone, have been identified as signaling molecules that can stimulate plant growth, including root and leaf development.[18] They can also be involved in plant defense responses to biotic and abiotic stress.
Conclusion and Future Directions
Long-chain aliphatic ketones represent a structurally simple yet biologically diverse class of molecules with significant potential in drug discovery and biotechnology. Their well-established antimicrobial and insect-signaling properties, coupled with their emerging, albeit less understood, anticancer and mammalian signaling activities, make them a rich area for future research.
The key to unlocking their full potential lies in a systematic and multidisciplinary approach that combines synthetic chemistry to generate diverse libraries of LCAKs, robust biological screening to identify novel activities, and detailed mechanistic studies to elucidate their modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor. As our understanding of the intricate roles of lipids in biological systems continues to grow, so too will our appreciation for the multifaceted nature of long-chain aliphatic ketones.
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Methodological & Application
Application Note & Protocol: Quantitative Analysis of 7-Ethyl-2-methyl-4-undecanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the identification and quantification of the branched-chain ketone, 7-Ethyl-2-methyl-4-undecanone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, quality control analysts, and scientists in the fields of flavor and fragrance, environmental analysis, and chemical synthesis. The methodology herein outlines a robust framework for sample preparation, instrument configuration, data acquisition, and method validation, ensuring analytical rigor and reproducibility.
Introduction: The Analytical Challenge
This compound is a higher-order ketone, and its structural complexity, with multiple branching points, presents a unique analytical challenge. Unlike simpler ketones, its volatility and chromatographic behavior necessitate a carefully optimized GC-MS method to ensure adequate separation from matrix interferences and accurate quantification. Gas Chromatography-Mass Spectrometry is the ideal analytical technique for this compound due to its superior separation capabilities and the structural elucidation provided by mass spectrometry[1]. This application note will detail a fit-for-purpose GC-MS method, from sample preparation to data analysis and validation.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.
| Property | Value | Source |
| IUPAC Name | 7-Ethyl-2-methylnonan-4-one | PubChem |
| Molecular Formula | C₁₂H₂₄O | PubChem |
| Molecular Weight | 184.32 g/mol | PubChem |
| Appearance | Not specified, likely a liquid at room temperature | Inferred |
| Boiling Point | Not experimentally determined, estimated to be high | Inferred |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred from similar ketones[2] |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, illustrating the critical stages from sample receipt to final data reporting.
Caption: A schematic overview of the GC-MS analysis workflow for this compound.
Detailed Protocol
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it in a solvent suitable for GC-MS analysis. Given the nonpolar nature of this compound, a liquid-liquid extraction with a nonpolar solvent is appropriate.
Step-by-Step Protocol:
-
Sample Collection: Collect samples in clean glass containers to prevent contamination[3].
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or dichloromethane[3].
-
Extraction:
-
For liquid samples, perform a liquid-liquid extraction by mixing the sample with the chosen solvent in a separatory funnel.
-
For solid or semi-solid samples, use sonication or homogenization to ensure efficient extraction.
-
-
Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen (nitrogen blowdown)[4]. This step is crucial for improving detection limits.
-
Reconstitution: If necessary, exchange the solvent to one that is more compatible with the GC system, such as iso-octane.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to a GC vial.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A nonpolar column is suitable for the separation of ketones[5]. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile organic compounds[1]. |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temperature | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Electron Energy | 70 eV | Standard electron energy for generating reproducible mass spectra. |
| Scan Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis. |
Data Analysis and Interpretation
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum should be matched against a reference library such as the NIST Mass Spectral Library[6].
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Quantitative Analysis
Quantification is performed by creating a calibration curve using standards of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.
-
Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended to correct for variations in injection volume and instrument response.
-
Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression should be applied to the data.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[1].
Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte. | Demonstrates that the method can distinguish the analyte from other components[7]. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Indicates a proportional relationship between concentration and response[7]. |
| Accuracy | Recovery within 80-120% | Measures the closeness of the measured value to the true value[7]. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Assesses the repeatability and intermediate precision of the method[7]. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve accurate and reproducible results. The principles of method validation described herein are essential for ensuring the quality and integrity of the analytical data.
References
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The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
Jinbang Chemical. (n.d.). 2-Undecanone CAS 112-12-9 Or Methyl Nonyl Ketone Wholesale. Retrieved from [Link]
-
PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Undecanone. Retrieved from [Link]
-
PubChem. (n.d.). 7-Ethyl-2-methyl-4-nonanone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Undecanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 7-Ethyl-2-methyl-4-undecanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-octanone methyl hexyl ketone. Retrieved from [Link]
-
PubMed. (2019). HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2014). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]
-
Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]
-
Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
ResearchGate. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Undecanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2010). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
-
Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nonanone. Retrieved from [Link]
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Application Notes and Protocols: 7-Ethyl-2-methyl-4-undecanone in Organic Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis and potential applications of 7-Ethyl-2-methyl-4-undecanone, a branched-chain aliphatic ketone. Primarily positioned for use in the fragrance and flavor industries, this guide details a robust synthetic protocol for its preparation from the corresponding secondary alcohol, 7-Ethyl-2-methyl-4-undecanol. The causality behind experimental choices, safety considerations, and alternative synthetic strategies are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's utility in organic synthesis.
Introduction and Compound Profile
This compound is a C14 aliphatic ketone characterized by its branched structure, which imparts unique steric and electronic properties. While specific literature on this exact molecule is sparse, its structural analogue, 7-Ethyl-2-methyl-4-undecanol, is recognized for its use in the formulation of perfumes, cosmetics, and household products due to its desirable fruity odor profile.[1] By extension, this compound is anticipated to be a valuable ingredient in the fragrance industry, likely contributing complex, rich, and diffusive notes to fragrance compositions.
The presence of a ketone functional group also opens avenues for its use as a versatile intermediate in more complex organic syntheses. Ketones are foundational building blocks for carbon-carbon bond formation, such as in aldol reactions, and can be transformed into a variety of other functional groups.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 7-Ethyl-2-methyl-4-undecanol |
| Molecular Formula | C14H28O | C14H30O |
| Molecular Weight | 212.38 g/mol | 214.39 g/mol |
| CAS Number | Not assigned | 103-20-8 |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to Almost colorless clear liquid |
| Boiling Point | Not determined | 264 °C |
| Flash Point | Not determined | 115 °C |
| Solubility | Soluble in organic solvents | Soluble in organic solvents[1] |
Synthetic Protocols
The most direct and efficient synthesis of this compound is through the oxidation of the commercially available secondary alcohol, 7-Ethyl-2-methyl-4-undecanol. Several reliable methods for the oxidation of secondary alcohols to ketones are well-established in organic chemistry.[2][3][4][5] Below, we detail a protocol using the Swern oxidation, a mild and high-yielding procedure that avoids the use of heavy metals.
Synthesis of this compound via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by quenching with a hindered base, typically triethylamine.[4] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.
Diagram 1: Reaction Scheme for Swern Oxidation
Caption: Swern oxidation of 7-Ethyl-2-methyl-4-undecanol.
Experimental Protocol:
Materials:
-
7-Ethyl-2-methyl-4-undecanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (5.0 eq)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere of argon or nitrogen.
-
Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 7-Ethyl-2-methyl-4-undecanol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes at this temperature.
-
Quenching: Add triethylamine (5.0 eq) to the reaction mixture. The reaction is exothermic, so add it slowly to maintain the temperature below -50 °C. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality and Experimental Choices:
-
Low Temperature: The reaction is performed at -78 °C to control the formation of the reactive electrophilic sulfur species and to prevent side reactions.[4]
-
Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the decomposition of the reactive intermediates and to ensure high yields.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen.
-
Triethylamine as a Hindered Base: Triethylamine is used to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone. Its steric bulk minimizes nucleophilic attack on the intermediate.
Alternative Synthetic Approaches
While oxidation of the corresponding alcohol is the most straightforward method, other strategies for the synthesis of β-branched ketones can be considered, especially for creating structural diversity.
Diagram 2: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathways for this compound.
One such alternative is the Claisen condensation , which involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone, which can then be deacylated.[6] For the synthesis of this compound, this would involve the condensation of an ester derived from isovaleric acid with a ketone such as 2-nonanone. However, controlling the regioselectivity of the condensation can be challenging.
Another approach involves Grignard addition to an aldehyde. For instance, the addition of a Grignard reagent derived from 3-bromo-octane to isovaleraldehyde would yield the precursor alcohol, 7-Ethyl-2-methyl-4-undecanol, which could then be oxidized.
Applications and Future Perspectives
The primary application of this compound is expected to be in the fragrance industry . Its branched structure is likely to provide a unique olfactory profile with good substantivity and diffusion. It can be used to impart fruity, waxy, or floral notes to perfumes, soaps, detergents, and other scented products.[7]
In organic synthesis , this ketone can serve as a key intermediate. The carbonyl group can be a handle for various transformations:
-
Wittig Reaction: To form substituted alkenes.
-
Reductive Amination: To synthesize the corresponding secondary amine.
-
Enolate Chemistry: For alpha-functionalization to introduce further complexity.
As the demand for novel fragrance ingredients and complex organic molecules grows, the utility of versatile building blocks like this compound is poised to increase. Further research into its specific olfactory properties and its application in the synthesis of bioactive molecules is warranted.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data is not available for this compound, it should be treated as a potentially hazardous chemical. The reagents used in its synthesis, particularly oxalyl chloride and DMSO, are toxic and should be handled with extreme care.[4]
References
-
The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]
- Zhang, Y., et al. (2020). Methods for synthesizing β-branched ketones.
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
- Firmenich SA. (1998). Use of cyclic ketones in perfumery. Google Patents.
- Abdel-Wahab, B. F., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24683.
- Sreng, L., et al. (1990). 2-methylthiazolidine and 4-ethylguaiacol, male sex pheromone components of the cockroach Nauphoeta cinerea (Dictyoptera, Bladeridae): A reinvestigation. Journal of Chemical Ecology, 16(10), 2883-2895.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Scientific Committee on Cosmetic Products and Non-Food Products. (2000). Initial list of perfumery materials which must not form part of fragrances compounds used in cosmetic products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]
- de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4937.
-
PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]
-
Science Simplified. (2019, April 8). Ketogenesis and Ketoacid Biosynthesis (EVERYTHING YOU NEED TO KNOW BIOCHEMISTRY MCAT). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
- Imidazolidin-4-One Profragrances in a Fabric Softener Applic
- SK Energy and Chemical Inc. (2005). Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. Google Patents.
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Synthesis of Functionalized Ketones
Introduction: The Centrality of the Ketone Functional Group
The ketone functional group is a cornerstone of modern organic chemistry, serving as a versatile synthetic intermediate in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and selective methods for the synthesis of ketones, particularly those bearing additional functional groups, is therefore a topic of paramount importance. Traditional methods for ketone synthesis, such as Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives, often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and the generation of stoichiometric waste.
Catalytic methods have emerged as a powerful alternative, offering milder conditions, improved selectivity, and greater atom economy. This guide provides an in-depth overview of several key catalytic strategies for the synthesis of functionalized ketones, complete with detailed protocols and mechanistic insights to aid researchers in their experimental design and execution.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and their application to ketone synthesis has been extensively developed. These methods typically involve the reaction of an organometallic reagent with an acyl electrophile, catalyzed by a transition metal complex.
Nickel-Catalyzed Cross-Coupling of Aldehydes with Organohalides
A significant advancement in ketone synthesis involves the use of aldehydes as the acyl source in cross-coupling reactions. Nickel catalysis has proven particularly effective in this regard. The first nickel-catalyzed cross-coupling of aldehydes with aryl iodides was a notable development, providing a direct route to diaryl ketones.
Causality of Experimental Choices:
-
Nickel Catalyst: Nickel is a more earth-abundant and cost-effective alternative to precious metals like palladium and rhodium. Its catalytic cycle often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates, which are effective in activating both the aldehyde C-H bond and the organohalide.
-
Ligand: The choice of ligand is crucial for the success of the reaction. Bidentate phosphine ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), are often effective as they stabilize the nickel center and promote the desired catalytic steps. Monodentate phosphines are typically ineffective in this transformation.
-
Base: A base is required to facilitate the reaction, often by promoting the formation of the active catalyst or participating in the catalytic cycle.
Experimental Workflow: Ni-Catalyzed Ketone Synthesis
Caption: General workflow for nickel-catalyzed ketone synthesis.
Protocol 1: Nickel-Catalyzed Synthesis of Diaryl Ketones
Materials:
-
Ni(dppe)Br₂ (5 mol%)
-
Aryl aldehyde (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction tube with a magnetic stir bar
Procedure:
-
To a flame-dried reaction tube, add Ni(dppe)Br₂ (0.05 mmol), aryl aldehyde (1.0 mmol), aryl iodide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ketone.
Data Summary: Scope of Ni-Catalyzed Ketone Synthesis
| Entry | Aldehyde | Aryl Halide | Yield (%) |
| 1 | Benzaldehyde | Iodobenzene | 85 |
| 2 | 4-Methoxybenzaldehyde | 4-Iodotoluene | 92 |
| 3 | 2-Naphthaldehyde | 1-Iodonaphthalene | 78 |
| 4 | Thiophene-2-carbaldehyde | 2-Iodothiophene | 81 |
Palladium-Catalyzed Cross-Coupling of Esters with Organoboron Compounds
Palladium-catalyzed cross-coupling reactions offer another versatile route to functionalized ketones. A notable example is the coupling of 2-pyridyl esters with organoboron compounds.[2]
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient for a wide range of cross-coupling reactions. The choice of the palladium precursor and ligand is critical for catalytic activity.
-
2-Pyridyl Ester: The 2-pyridyl group acts as a directing group, facilitating the oxidative addition of the palladium catalyst to the ester C-O bond. This enhances the reactivity of the otherwise unreactive ester.
-
Organoboron Reagents: Boronic acids and their derivatives are widely used in cross-coupling due to their stability, low toxicity, and commercial availability.
Mechanism: Pd-Catalyzed Ester-Boronic Acid Coupling
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Long-Chain Ketones
Welcome to the technical support center for the purification of long-chain ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often waxy and difficult-to-handle molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the purity, yield, and stability of your compounds.
Introduction: The Unique Purification Challenges of Long-Chain Ketones
Long-chain ketones, characterized by their long aliphatic tails, present a unique set of purification challenges primarily driven by their high hydrophobicity and low polarity. These properties often lead to poor solubility in common solvents, a tendency to crystallize poorly or "oil out," and strong interactions with non-polar stationary phases in chromatography, making separation from structurally similar impurities difficult.[1] Furthermore, the ketone functional group itself can be susceptible to degradation under certain conditions.[2][3][4][5][6] This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your purification workflow.
I. Column Chromatography
Question 1: My long-chain ketone is streaking or showing poor resolution during normal-phase flash chromatography on silica gel. What are the likely causes and how can I fix it?
Answer:
Streaking and poor resolution are common issues when purifying highly non-polar compounds like long-chain ketones on silica gel. The primary causes are often related to solubility, interactions with the stationary phase, and improper solvent selection.
-
Causality: The long aliphatic chain of your ketone makes it very non-polar. If your eluent system is not optimized, the compound may have limited solubility as it moves through the column, leading to precipitation and re-dissolution, which manifests as streaking. Additionally, minor impurities with very similar polarity can be difficult to resolve.[7]
-
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Initial Screening: Use Thin Layer Chromatography (TLC) to find a solvent system where your target ketone has an Rf value of approximately 0.2-0.3. This generally provides the best separation.
-
Solvent Composition: For long-chain ketones, start with a very non-polar mobile phase, such as hexane or heptane, and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8] A common starting point is 1-5% ethyl acetate in hexane.
-
Avoid Strong Solvents: Using highly polar solvents can cause all compounds to elute together at the solvent front.
-
-
Sample Loading:
-
Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column. This prevents precipitation at the point of injection.
-
Concentrated Injection: If using liquid loading, dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent than your starting mobile phase to ensure it is fully dissolved before injection.
-
-
Consider an Alternative Stationary Phase:
-
If streaking persists and you suspect interaction with the acidic silica surface, consider using deactivated silica (e.g., by treating with triethylamine) or an alternative stationary phase like alumina (neutral or basic).[4]
-
-
Question 2: I am trying to remove a very non-polar impurity that co-elutes with my long-chain ketone in normal-phase chromatography. How can I improve the separation?
Answer:
Separating compounds with very similar polarities is a classic chromatography challenge. With long-chain ketones, this is often a non-polar impurity like a long-chain alkane or a closely related degradation product.
-
Causality: The separation on silica gel is primarily driven by polar interactions. If both your product and the impurity are highly non-polar, they will have minimal interaction with the stationary phase and elute closely together.
-
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase:
-
Use a Very Weak Solvent System: Employ a mobile phase with very low polarity, such as pure hexane or a mixture with a very small percentage (e.g., 0.5-1%) of a slightly more polar solvent like diethyl ether or dichloromethane. This will force the compounds to interact more with the silica gel, potentially enhancing separation.
-
Isocratic Elution: A slow, isocratic (constant solvent composition) elution can sometimes provide better resolution for closely eluting compounds than a gradient.
-
-
Reverse-Phase Chromatography:
-
Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Separation is based on hydrophobic interactions.[9] This can be very effective for separating compounds with subtle differences in their non-polar character.
-
Typical System: A C18 column with a gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water is a good starting point. Since long-chain ketones are very hydrophobic, you will likely need a high percentage of the organic solvent for elution.
-
-
Question 3: I suspect my long-chain ketone is degrading on the silica gel column. What are the signs, and how can I prevent this?
Answer:
Silica gel is acidic and can catalyze the degradation of sensitive compounds. For ketones, this can include reactions like enolization followed by unforeseen side reactions.
-
Signs of Degradation:
-
Appearance of new, often more polar, spots on TLC after running a column.
-
Low recovery of your target compound from the column.
-
A "smear" of material on the TLC plate of the collected fractions.
-
-
Prevention Strategies:
-
Deactivate the Silica Gel:
-
Base Washing: Before packing your column, you can prepare a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (~0.1-1%). This neutralizes the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Florisil: This is another option for purifying compounds that are unstable on silica.[4]
-
-
Minimize Contact Time:
-
Flash Chromatography: Use flash chromatography with optimized flow rates to minimize the time your compound spends on the column.
-
-
II. Crystallization
Question 4: My long-chain ketone "oils out" instead of crystallizing. What is happening and how can I induce crystallization?
Answer:
"Oiling out" is a common problem when crystallizing waxy or long-chain molecules. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[10][11][12][13]
-
Causality: This phenomenon often happens when the solution is supersaturated at a temperature above the melting point of the pure compound or when there are significant impurities that depress the melting point.[11][13] The long, flexible alkyl chains can also make it kinetically difficult for the molecules to align into an ordered crystal lattice.[1]
-
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.[14]
-
-
Adjust the Solvent System:
-
Use a More Dilute Solution: Oiling out is often a sign of excessive supersaturation. Try dissolving your compound in a larger volume of hot solvent.
-
Change Solvents: Experiment with different solvents. Sometimes a solvent with a lower boiling point can be effective. For non-polar compounds, solvents like hexanes, heptane, or mixtures such as hexane/acetone or hexane/ethyl acetate can be tried.[1]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystal growth.
-
-
Trituration:
-
If an oil persists, you can try to induce crystallization by adding a poor solvent (one in which your compound is insoluble) to the oil and stirring vigorously. This process, known as trituration, can sometimes force the oil to solidify.
-
-
Question 5: I've managed to crystallize my long-chain ketone, but the crystals are very fine needles or a waxy solid that is difficult to filter and dry. What can I do?
Answer:
The morphology of crystals is highly dependent on the crystallization conditions. Long-chain molecules often form fine needles or waxy solids due to their tendency to pack in a disorganized manner.
-
Causality: Rapid crystal growth often leads to smaller, less-ordered crystals. The inherent flexibility of the long alkyl chains can also hinder the formation of large, well-defined crystals.
-
Troubleshooting Steps:
-
Promote Slower Crystal Growth:
-
Slower Cooling: As mentioned for oiling out, very slow cooling is key. You can insulate your flask to slow down the rate of heat loss.
-
Use a Solvent Pair: Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
-
Improve Filtration:
-
Use a Different Filter Medium: For very fine crystals, a standard filter paper may not be sufficient. Consider using a filter aid like Celite® or a finer porosity filter.
-
Centrifugation: In some cases, centrifugation can be more effective than filtration for separating fine solids from the mother liquor.
-
-
Drying Waxy Solids:
-
High Vacuum: Waxy solids can trap solvent. Drying under high vacuum for an extended period, sometimes with gentle heating (if the compound is stable), is often necessary.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (e.g., cyclohexane), lyophilization can be an effective way to remove the solvent without melting the solid.
-
-
Part 2: Experimental Protocols
These protocols provide a starting point for the purification of a generic long-chain ketone. You will likely need to optimize the conditions for your specific compound.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for the purification of a long-chain ketone from less polar and more polar impurities.
1. Materials:
- Silica gel (60 Å, 40-63 µm)
- Solvents: Hexane, Ethyl Acetate (HPLC grade)
- Crude long-chain ketone
- TLC plates (silica gel coated)
2. Procedure:
- Step 1: TLC Analysis:
- Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 2%, 5%, 10% ethyl acetate in hexane).
- Identify a solvent system where your target ketone has an Rf of ~0.2-0.3.
- Step 2: Column Packing:
- Select an appropriately sized column for the amount of material you are purifying.
- Pack the column with silica gel as a slurry in the chosen mobile phase.
- Step 3: Sample Loading:
- Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Alternatively, perform a dry load as described in the FAQ section.
- Carefully load the sample onto the top of the silica gel bed.
- Step 4: Elution:
- Begin eluting with the chosen mobile phase.
- If separation is difficult, a shallow gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) may be beneficial.
- Collect fractions and monitor them by TLC.
- Step 5: Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Single Solvent
This protocol is for purifying a long-chain ketone that is significantly more soluble in a hot solvent than in the same solvent when cold.
1. Materials:
- Crude long-chain ketone
- Recrystallization solvent (e.g., acetone, ethyl acetate, or ethanol)[1]
- Erlenmeyer flask
- Heating source (e.g., hot plate)
2. Procedure:
- Step 1: Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.[15]
- Step 2: Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
- Step 3: Filtration:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
- Step 4: Drying:
- Dry the crystals under high vacuum to remove all traces of solvent.
Part 3: Purity Assessment
Question 6: How can I confidently assess the purity of my final long-chain ketone product?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for accurately determining the purity of your long-chain ketone.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC is generally the method of choice for purity assessment of these compounds.
-
Typical Conditions:
-
Column: C18 or C8
-
Mobile Phase: A gradient of acetonitrile or methanol in water.
-
Detector: A UV detector (if the ketone has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the compound and detect impurities. The protons alpha to the carbonyl group typically appear in the 2.2-2.7 ppm region.[16] The long aliphatic chain will show a complex multiplet in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum (>200 ppm).
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[16][17][18][19][20]
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, which is a crucial piece of information for confirming its identity.
-
Can also be used to identify impurities by their mass-to-charge ratio.
-
| Analytical Technique | Information Provided | Typical Considerations for Long-Chain Ketones |
| Reverse-Phase HPLC | Purity, presence of impurities | Requires a high percentage of organic solvent for elution. Universal detector (ELSD/CAD) may be needed if no UV chromophore is present. |
| ¹H NMR | Structural confirmation, detection of proton-containing impurities | Signals from the long alkyl chain can overlap, making it difficult to resolve minor impurities in that region. |
| ¹³C NMR | Structural confirmation, characteristic carbonyl signal | The carbonyl signal is a key indicator of the presence of the ketone functionality. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities | Provides a definitive mass for the target molecule and can help identify byproducts. |
| qNMR | Absolute purity determination | Requires a suitable internal standard that does not overlap with the analyte signals.[16][17][18][19][20] |
Part 4: Visualizations
Workflow for Purification of Long-Chain Ketones
Caption: A typical workflow for the purification and analysis of long-chain ketones.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making flowchart for troubleshooting "oiling out" during crystallization.
References
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S.
- Patterson, J. A. (1943). Purification of ketones. U.S. Patent No. 2,337,489. Washington, DC: U.S.
- Sharp, S. P., & Steitz, Jr., A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S.
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler-Toledo website. [Link]
-
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Curran, D. P., & Taniguchi, T. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. [Link]
-
DePuy, J. C., & L'Ecuyer, P. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
Klimkiewicz, R., Grabowska, H., & Syper, L. (2000). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 9(3), 179-181. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Catalysts, 14(7), 534. [Link]
-
van Hall, G., & Afshar, M. (2023). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Journal of Chromatography B, 1230, 123906. [Link]
- Process for the preparation of higher molecular weight ketones. (2005). U.S.
-
National Center for Biotechnology Information. (n.d.). General method of synthesis for natural long-chain beta-diketones. PubMed. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Drout, Jr., W. M. (1953). Purification of ketones by distillation. U.S. Patent No. 2,647,861. Washington, DC: U.S.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3535. [Link]
-
Courtney, R. A., & Kittredge, S. S. (2014). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Chemistry, 4(2), 31-35. [Link]
-
King, J. (n.d.). Successful Flash Chromatography. King Group. [Link]
-
Harvard Apparatus. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts. [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]
-
Chalk, R. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
ChemRxiv. (2024). Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. [Link]
-
ResearchGate. (n.d.). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]
-
ACS Measurement Science Au. (2023). Online Mass Spectrometric Characterization of Oligomeric Products in High-Pressure Liquid-Phase Lignin Depolymerization Reactions. [Link]
-
reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. [Link]
-
Formulaction. (2015). Wax and fatty compounds: various applications about crystallization. [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). How to Grow Crystals. [Link]
-
Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?[Link]
-
Royal Society of Chemistry. (2020). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 44(33), 14115-14119. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Lin, W., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(11), 453. [Link]
-
MDPI. (2022). Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. [Link]
Sources
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- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Branched Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of peak overlap in the NMR spectra of branched alkanes. Here, you will find expert advice, troubleshooting protocols, and answers to frequently asked questions to help you obtain high-quality, interpretable NMR data for these challenging molecules.
Introduction: The Challenge of Branched Alkanes
Branched alkanes are fundamental structures in organic chemistry and are integral components of many larger molecules in materials science and drug development. However, their ¹H NMR spectra are notoriously difficult to interpret due to severe peak overlap. This arises from the small differences in the electronic environments of their protons, leading to very similar chemical shifts. This guide provides a systematic approach to overcoming this challenge, from simple experimental modifications to advanced 2D NMR techniques and data processing methods.
Frequently Asked Questions (FAQs)
Q1: Why do the proton NMR spectra of branched alkanes exhibit such significant peak overlap?
The protons in branched alkanes are all attached to sp³-hybridized carbon atoms, resulting in a narrow range of chemical shifts, typically between 0.5 and 2.0 ppm. The subtle differences in shielding are often insufficient to resolve the signals of structurally similar protons, leading to a complex and overlapping multiplet structure.
Q2: What are the initial steps I can take to improve peak resolution in a 1D ¹H NMR spectrum?
Before resorting to more complex experiments, consider the following:
-
Higher Magnetic Field Strength: If available, using a higher field spectrometer will increase the chemical shift dispersion in Hertz, potentially resolving some overlapping signals.
-
Solvent Effects: Changing the deuterated solvent can induce small but significant changes in chemical shifts due to varying solute-solvent interactions.[1][2] Experimenting with solvents of different polarities and aromaticities (e.g., benzene-d₆, pyridine-d₅) can be a simple yet effective strategy.[1]
-
Temperature Optimization: Acquiring the spectrum at different temperatures can sometimes improve resolution by altering conformational equilibria or molecular tumbling rates.
Q3: How can 2D NMR spectroscopy help in assigning protons in branched alkanes?
2D NMR is a powerful tool for resolving overlap by spreading the signals into a second dimension.[3] Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4][5] This helps to trace out the carbon skeleton.
-
TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems, showing correlations between a proton and all other protons in its coupled network, not just its immediate neighbors.[4][6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing a powerful way to resolve proton signals based on the much larger chemical shift dispersion of ¹³C nuclei.[8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the fragments identified by COSY and HSQC.[8][11]
Q4: What is the role of lanthanide shift reagents and when should they be used?
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[12][13][14] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion.[12] This can be particularly useful for resolving overlapping signals in molecules that have a Lewis basic site (like an alcohol or amine) to which the LSR can coordinate.[13] However, for simple branched alkanes without such a functional group, their utility is limited.
Q5: Can data processing techniques improve the resolution of my spectra?
Yes, post-acquisition data processing can significantly enhance spectral resolution. Techniques include:
-
Resolution Enhancement: Applying mathematical functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) can narrow the linewidths, but often at the cost of signal-to-noise ratio.
-
Deconvolution: This involves fitting the overlapping signals to a series of theoretical lineshapes to extract the chemical shifts and integrals of the individual components.[15][16][17][18][19] This can be a powerful tool for quantitative analysis of mixtures.[19]
Troubleshooting Guides
Guide 1: Optimizing Experimental Conditions
This guide provides a systematic approach to improving spectral resolution by modifying the experimental setup.
Workflow for Optimizing Experimental Conditions
Caption: Decision tree for optimizing 1D NMR experimental conditions.
Step-by-Step Protocol:
-
Assess the Current Spectrum: Identify the regions of significant peak overlap in your initial ¹H NMR spectrum.
-
Increase Magnetic Field Strength (if possible):
-
Prepare a fresh, identical sample.
-
Acquire a ¹H NMR spectrum on the highest field spectrometer available.
-
Compare the resolution with the original spectrum.
-
-
Solvent Screening:
-
Prepare samples of your branched alkane in a range of deuterated solvents with varying properties (e.g., CDCl₃, Benzene-d₆, CD₃CN, DMSO-d₆).
-
Acquire ¹H NMR spectra for each sample.
-
Analyze the spectra to identify the solvent that provides the best chemical shift dispersion.
-
-
Temperature Variation:
-
Using the best solvent identified, acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K).
-
Be mindful of potential changes in viscosity and their effect on shimming.
-
Examine the spectra for temperature-dependent changes in chemical shifts that might improve resolution.
-
Guide 2: A Practical Workflow for 2D NMR Analysis
This guide outlines a logical sequence of 2D NMR experiments for the structural elucidation of a branched alkane.
Workflow for 2D NMR Analysis
Caption: A typical workflow for structure elucidation using 2D NMR.
Step-by-Step Protocols:
1. Acquiring a ¹H-¹H COSY Spectrum:
-
Purpose: To identify protons that are coupled to each other.
-
Procedure:
-
Load and lock your sample.
-
Optimize shims for the best possible resolution.
-
Select a standard COSY pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
Acquire the data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F2 (horizontal) and F1 (vertical) axes are J-coupled.
2. Acquiring a ¹H-¹³C HSQC Spectrum:
-
Purpose: To correlate protons with their directly attached carbons.
-
Procedure:
-
Use the same sample and shims as for the COSY.
-
Select a standard HSQC pulse sequence (gradient-selected is preferred).
-
Set the proton spectral width as before.
-
Set the carbon spectral width to cover the expected range for aliphatic carbons (e.g., 0-80 ppm).
-
Acquire and process the data.
-
-
Interpretation: Each cross-peak represents a direct C-H bond. This allows you to resolve overlapping proton signals based on the chemical shift of the carbon they are attached to.
3. Acquiring a ¹H-¹³C HMBC Spectrum:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Procedure:
-
Use the same sample and shims.
-
Select a standard HMBC pulse sequence.
-
Set the spectral widths for proton and carbon as in the HSQC.
-
The long-range coupling delay should be optimized based on the expected J-couplings (a typical value is 50-100 ms).
-
Acquire and process the data.
-
-
Interpretation: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is crucial for establishing the connectivity between different spin systems identified in the COSY.
Guide 3: Utilizing Data Processing for Enhanced Resolution
This guide focuses on post-acquisition techniques to improve the interpretability of your NMR data.
Workflow for NMR Data Processing
Caption: A simplified workflow for NMR data processing and resolution enhancement.
Step-by-Step Protocol for Deconvolution:
-
Acquire High-Quality Data: Ensure your initial 1D spectrum has a good signal-to-noise ratio and has been properly phased and baseline corrected.
-
Select the Overlapping Region: In your NMR processing software, define the spectral region containing the overlapping multiplets.
-
Initial Peak Picking: Manually or automatically pick the peaks within the selected region to provide the deconvolution algorithm with starting parameters.
-
Perform the Deconvolution: The software will fit a series of Lorentzian or Gaussian lineshapes to the experimental data.
-
Review the Fit: Visually inspect the fitted spectrum and the residual (the difference between the experimental and fitted data) to ensure a good fit.
-
Extract Information: The deconvolution will provide a table of the chemical shifts, linewidths, and integrals of the individual underlying peaks.
Quantitative Data Summary from Deconvolution
| Peak Number | Chemical Shift (ppm) | Linewidth (Hz) | Relative Integral |
| 1 | 1.25 | 1.5 | 3.0 |
| 2 | 1.27 | 1.6 | 2.1 |
| 3 | 1.30 | 1.4 | 6.2 |
This is an example table. Actual results will vary.
References
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
ACD/Labs. (2009, August 18). Using Peak Deconvolution to Extract the 1H Count. Retrieved from [Link]
-
PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. Retrieved from [Link]
-
Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
- Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]
-
Mestrelab Research. (2014, January 5). Reference Deconvolution. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
YouTube. (2022, December 22). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Reddit. (2023, November 20). NMR spectrum decomposition/deconvolution in practice. Retrieved from [Link]
-
PubMed Central. (2022, February 12). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). NMR Techniques for Chemists. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.2: TOCSY Spectra. Retrieved from [Link]
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YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]
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IntechOpen. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]
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University of California, Berkeley. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). COSY VS TOCSY. Retrieved from [Link]
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MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]
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Technical Support Center: Troubleshooting GC-MS Analysis of High Molecular Weight Ketones
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of high molecular weight ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these less volatile and often thermally sensitive compounds. Here, we will address specific issues in a direct question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Section 1: Peak Shape and Sensitivity Issues
High molecular weight ketones frequently exhibit poor peak shape, including tailing or broadening, and low sensitivity. These issues often stem from incomplete volatilization, thermal degradation, or interactions with active sites within the GC system.
Question 1: My high molecular weight ketone peaks are broad and tailing, and their intensity is very low. What are the likely causes and how can I fix this?
Answer: This is a classic problem when dealing with high-boiling-point analytes. The primary culprits are often related to the injection process and column chemistry.
Causality: High molecular weight ketones have low vapor pressures, making their efficient transfer from the injector to the column challenging. Incomplete vaporization in the inlet leads to "inlet discrimination," where less volatile components are not efficiently transferred to the column, resulting in poor peak shape and low response.[1][2] Furthermore, active sites in the liner or on the column can interact with the ketone's polar carbonyl group, causing peak tailing.
Troubleshooting Protocol:
-
Optimize Inlet Temperature:
-
Problem: The inlet temperature may be too low for complete and rapid vaporization of your high molecular weight ketones.
-
Solution: Increase the inlet temperature in increments of 10-20°C. Be cautious, as excessively high temperatures can cause thermal degradation.[3] A good starting point is a temperature at or slightly above the boiling point of your highest boiling analyte.
-
Pro-Tip: For thermally labile ketones, consider a programmable temperature vaporization (PTV) inlet. This allows for a gentle injection at a lower temperature, followed by a rapid temperature ramp to ensure complete transfer to the column, minimizing degradation.[4]
-
-
Select the Right Liner:
-
Problem: An inappropriate liner can contribute to poor vaporization and analyte adsorption.
-
Solution: Use a liner with glass wool or a tortuous path design. The glass wool provides a large surface area for vaporization and can help trap non-volatile residues from your sample.[3] Ensure the liner is deactivated to minimize active sites.[5]
-
-
Check for Column Contamination and Activity:
-
Problem: Active sites on the column, often due to contamination or phase degradation, can cause peak tailing.
-
Solution:
-
Section 2: Carryover and Ghost Peaks
The appearance of peaks from a previous injection in a subsequent blank or sample run is a common and frustrating issue, particularly with high-boiling-point compounds.
Question 2: I am observing "ghost peaks" corresponding to my high molecular weight ketones in my blank injections. What is causing this carryover?
Answer: Ghost peaks are typically a result of analyte condensation in cooler spots within the system or adsorption onto active sites, followed by slow elution in subsequent runs.
Causality: High molecular weight ketones can condense in any part of the system that is not sufficiently heated, such as the inlet, transfer line, or the front of the GC column.[8] This condensed material can then slowly bleed off in later analyses. Backflash, where the sample rapidly expands in the liner and travels to cooler areas of the inlet, can also be a significant contributor.[1]
Troubleshooting Protocol:
-
Evaluate for Backflash:
-
Problem: The combination of solvent, injection volume, and inlet temperature may cause the sample to expand beyond the volume of the liner.
-
Solution: Reduce the injection volume. If that is not possible, use a larger volume liner or a lower-expanding solvent. You can also decrease the inlet temperature, but this must be balanced with the need for complete vaporization.
-
-
Ensure Uniform Heating:
-
Problem: Cold spots in the system can act as traps for your analytes.
-
Solution: Check the temperatures of the transfer line and the MS ion source to ensure they are at appropriate temperatures to prevent condensation. The transfer line temperature should be at or slightly above the maximum oven temperature.
-
-
Thorough Column Bake-out:
-
Problem: Residual high-boiling-point ketones may remain on the column after a run.
-
Solution: Implement a sufficient bake-out step at the end of your temperature program. Hold the column at its maximum allowable temperature (or at least 20-30°C above the elution temperature of your heaviest analyte) for several minutes to elute any remaining compounds.[9]
-
Section 3: The Role of Derivatization
For particularly challenging high molecular weight ketones, derivatization can be a powerful tool to improve their chromatographic behavior.
Question 3: When should I consider derivatization for my high molecular weight ketones, and what are the common methods?
Answer: Derivatization is recommended when you have exhausted other optimization strategies and are still facing issues with poor peak shape, low sensitivity, or thermal degradation.
Causality: Derivatization chemically modifies the ketone to a less polar, more volatile, and more thermally stable compound.[10][11] This can significantly improve its behavior in the GC-MS system. For ketones, this typically involves reacting the carbonyl group.
Common Derivatization Agents for Ketones:
| Derivatizing Agent | Reaction Product | Key Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime derivative | Creates a derivative with high electron affinity, making it suitable for highly sensitive analysis by Electron Capture Negative Ionization (ECNI-MS).[12][13][14] |
| O-methylhydroxylamine hydrochloride (MEOX) | Methoxyamine derivative | Protects the carbonyl group, reducing the likelihood of enolization and improving thermal stability.[15] |
Experimental Protocol: PFBHA Derivatization
-
Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine) to the dry residue.
-
Reaction: Cap the vial and heat at 60-70°C for 1 hour.
-
Evaporation: After cooling, evaporate the solvent to dryness again.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Diagram: Derivatization Workflow
Caption: Major contributors to excessive column bleed in high-temperature GC-MS analysis.
References
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Marcos, M., & Pascual, J. A. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2725-2743. [Link]
-
Sumner, L. W., Amberg, A., Barrett, D., Beale, M. H., Beger, R., Daykin, C. A., ... & Viant, M. R. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 58(10), 2559-2570. [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9(1), 46-51. [Link]
-
Uchiyama, S., Ando, M., & Nakai, Y. (1999). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of AOAC International, 82(2), 389-396. [Link]
-
Restek Corporation. (2018). GC Troubleshooting—High GC Column Bleed. [Link]
-
Element Lab Solutions. (n.d.). High-Temperature GC Columns. [Link]
-
Spectroscopy Online. (2022). Looking with Light: Understanding Gas Chromatography, Part II: Sample Introduction and Inlets. [Link]
-
Kjellman, C., & Svensson, M. (2020). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Metabolites, 10(9), 358. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 353-360. [Link]
-
Agilent Technologies. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method? [Link]
-
Restek Corporation. (2013). When High Boilers Disappear. [Link]
-
Romanello, D. (2023). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. LCGC North America, 41(6), 256-259. [Link]
-
Moros, G., Al-Asmari, A. K., & Al-Zahrani, A. A. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Endocrinology, 13, 969947. [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]
-
Chromatography Forum. (2016). GCMS: Using a high boing solvent that elutes AFTER. [Link]
-
de Santana, F. J. M., de Oliveira, A. R. M., & Canuto, G. A. B. (2023). Optimizing XCMS parameters for GC–MS metabolomics data processing: a case study. Metabolomics, 19(4), 28. [Link]
-
Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. [Link]
-
Agilent Technologies. (2022). Beware of GC Column Bleed. [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. [Link]
-
Separation Science. (2024). GC Column Bleed: Causes and Prevention. [Link]
-
ResearchGate. (2012). Will all compounds having boiling point below 250 degC be detected in GC? [Link]
-
GL Sciences. (n.d.). 3-7 Discrimination. [Link]
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LCGC International. (2021). Tips for Successful GC–MS Tuning and Optimization. [Link]
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Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Validation of 7-Ethyl-2-methyl-4-undecanone
In the rigorous landscape of chemical synthesis and drug development, unambiguous structural elucidation of novel compounds is paramount. This guide provides a comprehensive framework for the spectroscopic validation of 7-Ethyl-2-methyl-4-undecanone, a complex aliphatic ketone. By leveraging the synergistic strengths of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a detailed analysis to confirm its molecular architecture and distinguish it from plausible structural isomers. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of spectroscopic validation techniques.
The Analytical Challenge: Confirming the Structure of a Branched Aliphatic Ketone
The structure of this compound presents a unique validation challenge due to its long, branched alkyl chains and the specific placement of the carbonyl group. While its molecular formula, C₁₄H₂₈O, can be readily determined, its constitutional isomerism necessitates a multi-faceted spectroscopic approach for definitive structural confirmation. This guide will compare the predicted spectroscopic data for this compound with two plausible isomers: 8-Methyl-6-dodecanone and 5-Propyl-2-decanone .
Table 1: Compounds for Comparative Spectroscopic Analysis
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | CH₃CH(CH₃)CH₂C(=O)CH₂CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₃ | C₁₄H₂₈O | 212.38 g/mol |
| 8-Methyl-6-dodecanone | CH₃(CH₂)₃CH(CH₃)CH₂C(=O)(CH₂)₄CH₃ | C₁₄H₂₈O | 212.38 g/mol |
| 5-Propyl-2-decanone | CH₃C(=O)CH₂CH₂CH(CH₂CH₂CH₃)(CH₂)₄CH₃ | C₁₄H₂₈O | 212.38 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For complex structures like this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio is recommended.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data Comparison
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Environment | This compound | 8-Methyl-6-dodecanone | 5-Propyl-2-decanone |
| -C(=O)CH₂- | ~2.4 (t) | ~2.4 (t) | ~2.4 (t) |
| -CH(CH₃)₂ | ~2.6 (septet) | - | - |
| -CH(CH₂CH₃)- | ~1.5 (m) | - | ~1.3 (m) |
| -CH(CH₃)- | - | ~2.2 (m) | - |
| -CH₂CH₃ | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| -CH(CH₃)₂ | ~1.1 (d) | - | - |
| Alkyl Chain CH₂ | 0.9 - 1.6 (m) | 0.9 - 1.7 (m) | 0.9 - 1.6 (m) |
| Terminal CH₃ | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
The key distinguishing features in the ¹H NMR spectrum of this compound would be the presence of a septet for the proton at C2 and a corresponding doublet for the two methyl groups at C1, which is a characteristic pattern for an isopropyl group.[1][2] The other isomers would lack this specific splitting pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data Comparison
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound | 8-Methyl-6-dodecanone | 5-Propyl-2-decanone |
| C=O | ~211 | ~212 | ~209 |
| -CH(CH₃)₂ | ~45 | - | - |
| -CH(CH₂CH₃)- | ~42 | - | ~40 |
| -CH(CH₃)- | - | ~35 | - |
| -C(=O)CH₂- | ~50 | ~43 | ~44 |
| -CH(CH₃)₂ | ~24 | - | - |
| -CH₂CH₃ | ~11 | ~14 | ~14 |
| Alkyl Chain CH₂ | 20 - 40 | 22 - 40 | 22 - 40 |
| Terminal CH₃ | ~14 | ~14 | ~14 |
The carbonyl carbon (C=O) is expected to appear significantly downfield in the range of 190-215 ppm for all isomers.[3] The key differentiator for this compound in the ¹³C NMR spectrum is the number of unique carbon signals. Due to its specific branching, it is expected to show 14 distinct carbon signals. The isomers, with their different symmetry, would exhibit a different number of signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the most prominent feature will be the carbonyl (C=O) stretch.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with known values.
Predicted IR Data Comparison
Table 4: Predicted Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Absorption Range | This compound | 8-Methyl-6-dodecanone | 5-Propyl-2-decanone |
| C=O Stretch | 1705 - 1725 | ~1715 (strong) | ~1715 (strong) | ~1715 (strong) |
| C-H Stretch (sp³) | 2850 - 3000 | ~2960, 2930, 2870 (strong) | ~2960, 2930, 2870 (strong) | ~2960, 2930, 2870 (strong) |
| C-C-C Stretch | 1100 - 1230 | Present | Present | Present |
Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[1][4] While the C=O stretch confirms the presence of a ketone functional group, it is not sufficient to distinguish between the isomers.[5] The C-H stretching and bending vibrations will also be present but are generally too complex in long-chain alkanes to allow for unambiguous differentiation. Therefore, IR spectroscopy serves as a confirmatory technique for the ketone functionality rather than a primary tool for isomer differentiation in this case.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions.
Predicted Mass Spectrometry Data Comparison
The molecular ion peak for all three isomers will be at m/z = 212. The key to differentiation lies in the fragmentation patterns, particularly the α-cleavage and McLafferty rearrangement.
-
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, which is a common fragmentation pathway for ketones.[6][7]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen.
Table 5: Predicted Key Fragment Ions (m/z) from α-Cleavage
| Compound | Predicted Fragment 1 | Predicted Fragment 2 | Predicted Fragment 3 | Predicted Fragment 4 |
| This compound | 57 (C₄H₉⁺) | 155 (C₁₀H₂₀O⁺) | 113 (C₇H₁₃O⁺) | 99 (C₆H₁₁⁺) |
| 8-Methyl-6-dodecanone | 85 (C₅H₉O⁺) | 127 (C₉H₁₉⁺) | 99 (C₆H₁₁O⁺) | 113 (C₈H₁₇⁺) |
| 5-Propyl-2-decanone | 43 (CH₃CO⁺) | 169 (C₁₂H₂₅⁺) | 127 (C₈H₁₅O⁺) | 85 (C₆H₁₃⁺) |
The distinct fragmentation patterns arising from the different substitution around the carbonyl group provide a powerful tool for distinguishing between the isomers. For example, the presence of a prominent peak at m/z 43 is highly indicative of a methyl ketone, which would point towards 5-Propyl-2-decanone.
Integrated Spectroscopic Validation Workflow
A conclusive structural validation relies on the integration of data from all spectroscopic techniques. No single method alone can provide an irrefutable answer.[8]
Caption: Integrated workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound requires a synergistic application of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the ketone functional group, ¹H and ¹³C NMR provide the critical details of the carbon-hydrogen framework and connectivity. Mass spectrometry corroborates the molecular weight and offers definitive structural clues through its unique fragmentation pattern. By comparing the experimental data with the predicted values for the target molecule and its isomers, researchers can achieve an unambiguous and confident structural assignment, a critical step in the advancement of chemical and pharmaceutical research.
References
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97948, 7-Ethyl-2-methyl-4-undecanol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246923, 7-Ethyl-2-methyl-4-nonanone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8163, 2-Undecanone. [Link]
-
Polish Journal of Environmental Studies. (n.d.). Ketonization of Long-Chain Esters. [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Branched Ketones
For researchers, scientists, and professionals in drug development, the accurate quantification of branched ketones is a critical task that underpins metabolic research, disease diagnostics, and quality control. These molecules, characterized by a carbonyl group flanked by branched alkyl chains, present unique analytical challenges including structural isomerism, varying volatility, and often low concentrations within complex biological matrices.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and ground every step in the principles of rigorous method validation, as mandated by international regulatory bodies.
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical technique is not a matter of preference but a strategic decision dictated by the analyte's physicochemical properties and the research question at hand. Branched ketones can be volatile, semi-volatile, or non-volatile, and their analysis is often complicated by the presence of isomers—molecules with the same mass but different structures, which are notoriously difficult to distinguish with a mass spectrometer alone.[2][3] Therefore, a robust chromatographic separation is paramount.
Furthermore, quantifying these compounds in biological fluids requires methods with high sensitivity and specificity to overcome matrix effects, where other components in the sample can interfere with the signal of the target analyte.[1]
Deep Dive I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[4] Its strength lies in the high separation efficiency of gas chromatography, which is essential for resolving structurally similar branched ketones.
The Derivatization Causality
Most branched ketones, especially those with higher molecular weights or polar functional groups, are not sufficiently volatile for direct GC analysis.[1] Derivatization is a chemical modification step performed to increase the volatility and thermal stability of the analyte. For ketones, the go-to derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .
Why PFBHA?
-
Quantitative Reaction: It reacts reliably and completely with the ketone's carbonyl group to form a stable oxime derivative.[5]
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to detection by MS, particularly in the negative chemical ionization (NCI) mode.[6][7]
-
Improved Chromatography: The resulting derivative is more volatile and exhibits better chromatographic peak shape.
Experimental Protocol: GC-MS with PFBHA Derivatization
This protocol outlines a self-validating system for the quantification of a target branched ketone in a biological matrix (e.g., plasma).
Step 1: Sample Preparation and Derivatization
-
Aliquoting: Transfer 100 µL of plasma sample, calibration standards, and quality control (QC) samples into separate 2 mL glass vials.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (a structurally similar ketone not present in the sample) to each vial. The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial.
-
Derivatization Reaction: Add 50 µL of PFBHA solution (e.g., 20 mg/mL in pyridine). Cap the vials tightly and heat at 60°C for 1 hour to drive the reaction to completion.
-
Extraction: After cooling, add 500 µL of hexane and 500 µL of ultrapure water. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic (hexane) layer.
-
Final Preparation: Transfer the upper hexane layer to a GC vial for analysis.
Step 2: GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
-
Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is typically effective.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection in splitless mode.
-
Temperature Program:
-
Initial: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[6]
-
Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions of the analyte and IS derivatives.
-
Validation Workflow for GC-MS
The validation process ensures the method is fit for its intended purpose, adhering to the ICH Q2(R1) guideline .[8][9]
Deep Dive II: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an exceptionally versatile alternative, particularly for branched-chain keto acids (BCKAs) or ketones that are thermally unstable or non-volatile.[1][10] Its major advantage is the ability to analyze samples with simpler preparation, sometimes even without derivatization.[10]
The Derivatization Choice
While direct analysis is possible, derivatization can be employed in LC-MS to enhance ionization efficiency and, consequently, sensitivity.[1] Unlike GC-MS, the goal isn't to increase volatility but to attach a chemical tag that is easily ionized. For instance, derivatization with 2,4-dinitrophenylhydrazine (DNPH) adds a chromophore for strong UV detection, though it's more common to use reagents that enhance MS response.[11] For this guide, we focus on a non-derivatization approach, which simplifies the workflow and reduces potential sources of error.
Experimental Protocol: LC-MS/MS without Derivatization
This protocol is tailored for quantifying branched-chain keto acids (a type of branched ketone) in serum.
Step 1: Sample Preparation
-
Aliquoting: Transfer 50 µL of serum, calibration standards, and QC samples into separate microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of an appropriate isotopically labeled internal standard (e.g., d3-leucine keto acid).
-
Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins.[12] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Final Preparation: Transfer the clear supernatant to an LC vial for analysis. This simple "protein crash" is often sufficient for LC-MS.
Step 2: LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 UFLC system or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Column: A reverse-phase column, such as a Phenomenex Luna PFP (150 mm x 4.6 mm, 3 µm), is effective for separating polar keto acids.[10]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Methanol
-
-
Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes to elute analytes of varying polarity.
-
Flow Rate: 0.3 mL/min.[10]
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for keto acids.
-
Acquisition: Multiple Reaction Monitoring (MRM). This is a highly specific and sensitive technique where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This "precursor -> product" transition is unique to the analyte, virtually eliminating matrix interference.
-
Validation Framework for LC-MS
The validation parameters for LC-MS are identical to those for GC-MS, following the FDA's Bioanalytical Method Validation guidance and ICH Q2(R1) .[8][9][13] Key considerations for LC-MS include a thorough evaluation of matrix effects and the potential for isomeric interference, which must be resolved by the chromatographic method.
Performance Comparison: GC-MS vs. LC-MS
The choice between these two powerful techniques depends on a careful evaluation of their respective strengths and weaknesses in the context of the specific analytical goal.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale & Causality |
| Specificity | High to Very High | Very High | GC offers superior chromatographic resolution for volatile isomers. LC-MS/MS, using MRM, provides exceptional specificity by monitoring unique precursor-product ion transitions, effectively filtering out chemical noise. |
| Sensitivity (LOQ) | Low pg to ng range | Low pg to fg range | Derivatization (e.g., PFBHA) significantly boosts GC-MS sensitivity. However, the ionization efficiency in modern ESI sources for LC-MS often provides superior sensitivity for amenable compounds, especially without the need for derivatization.[1][12] |
| Precision (%RSD) | Excellent (<10%) | Excellent (<10%) | Both techniques, when properly validated and using an internal standard, demonstrate high precision. Automation in both platforms minimizes operator-induced variability. |
| Sample Throughput | Moderate | High | LC-MS methods, especially with simple protein precipitation, have significantly faster sample preparation times compared to the multi-step derivatization and extraction required for GC-MS.[10] |
| Robustness | Good | Very Good | LC methods are often more robust against minor changes in parameters. GC methods can be sensitive to injection port activity, column aging, and derivatization consistency. |
| Cost | Moderate | High | The initial capital investment and ongoing maintenance costs for LC-MS/MS systems are generally higher than for GC-MS systems.[14] |
| Analyte Scope | Volatile & Semi-Volatile Compounds | Wide Range (Polar, Non-volatile, Thermally Labile) | This is the fundamental difference. GC is limited by the need for the analyte to be volatilized, whereas LC separates compounds in the liquid phase, making it far more versatile.[1][14] |
Conclusion: A Symbiotic Approach to Quantification
Neither GC-MS nor LC-MS is universally superior for the quantification of branched ketones. The optimal choice is contingent upon the specific analyte, the complexity of the sample matrix, and the required sensitivity and throughput.
-
GC-MS remains the gold standard for the analysis of volatile branched ketones , where its high chromatographic resolving power is essential for separating complex isomeric mixtures. Its reliability is buttressed by well-established derivatization protocols.[4][15]
-
LC-MS/MS excels in the realm of polar and non-volatile branched ketones , such as branched-chain keto acids found in biological fluids.[10][12] Its high sensitivity, specificity (via MRM), and potential for high-throughput analysis with minimal sample preparation make it indispensable in clinical and metabolomics research.
Ultimately, a laboratory equipped to perform both techniques is best positioned to tackle the full spectrum of challenges presented by branched ketone analysis. The integrity of any data generated, regardless of the platform, rests entirely on a foundation of rigorous method validation conducted according to internationally recognized standards such as ICH Q2(R1) .[9][16] This commitment to validation is non-negotiable and ensures that the analytical results are reliable, reproducible, and fit for their intended scientific or regulatory purpose.
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A Comparative Performance Analysis of Semiochemicals in the Management of the Eurasian Spruce Bark Beetle, Ips typographus
This guide provides an in-depth technical evaluation of semiochemical-based strategies for the management of the Eurasian spruce bark beetle, Ips typographus, a significant pest in forestry. Our focus will be on the performance of aggregation pheromones in mass trapping and monitoring, benchmarked against alternative and complementary control methods. This document is intended for researchers, forestry professionals, and scientists engaged in the development of sustainable pest management solutions.
Introduction: The Challenge of Ips typographus and the Role of Chemical Ecology
The Eurasian spruce bark beetle, Ips typographus, is a primary pest of mature spruce forests, capable of causing extensive tree mortality during outbreaks. The beetle's success in overwhelming host tree defenses is largely attributed to a sophisticated chemical communication system. Male beetles initiate attacks and release an aggregation pheromone that attracts both males and females, leading to a coordinated mass infestation that can overcome the resistance of healthy trees.
Understanding and manipulating this chemical communication is the cornerstone of modern management strategies for I. typographus. These strategies primarily rely on the use of synthetic pheromones for monitoring and mass trapping.[1][2] However, the efficacy of these methods can be influenced by various factors, and an integrated approach, often including sanitation felling (the removal of infested trees), is typically required for effective control.[2] This guide will dissect the performance of pheromone-based tools and compare them with other available strategies.
The Ips typographus Aggregation Pheromone: A Multi-Component Signal
The aggregation pheromone of I. typographus is not a single compound but a blend of synergistic molecules. The primary components that elicit the mass aggregation behavior have been identified and are crucial for the formulation of effective lures. While several minor components exist, the major attractants are well-established.
The identification of these active components is a critical step that relies on advanced analytical techniques. The gold-standard methodology is Gas Chromatography-Electroantennographic Detection (GC-EAD).
This protocol outlines the general steps for identifying electrophysiologically active compounds in an insect's pheromone blend.
-
Pheromone Collection: Volatiles are collected from sexually mature, host-feeding male beetles using techniques like solid-phase microextraction (SPME) or air entrainment with a volatile collection trap.
-
Gas Chromatography (GC) Separation: The collected volatile extract is injected into a gas chromatograph, which separates the individual chemical components based on their boiling points and interactions with the chromatographic column.
-
Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a standard detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which records the chemical profile of the sample.
-
Electroantennographic Detection (EAD): The other path directs the effluent over an excised insect antenna. Two microelectrodes, a recording electrode at the tip and a reference electrode at the base, are inserted into the antenna to measure the electrical potential.
-
Signal Integration: When a compound that the insect can smell (an odorant) passes over the antenna, it triggers a depolarization of the antennal neurons, resulting in a measurable voltage change. This EAD signal is recorded simultaneously with the GC-FID/MS signal.
-
Data Analysis: By aligning the GC and EAD chromatograms, the peaks in the GC data that correspond to a deflection in the EAD signal can be identified as biologically active compounds.[3] These compounds are then identified using the mass spectrometry data.
Below is a conceptual workflow for this process.
Performance Evaluation of Pheromone-Baited Traps
The most common application of synthetic pheromones for I. typographus is in baited traps for mass trapping or population monitoring.[1] The effectiveness of this strategy is a subject of ongoing research, with variable results reported in the literature.
A recent two-year study conducted at the peak of a severe outbreak in Belgium provides valuable data on the efficacy of pheromone trapping when combined with sanitation felling.[1][2] The study compared three treatments:
-
Crosstraps: Three crosstraps baited with pheromones.
-
Tree-trap: A single tree baited with pheromones and treated with an insecticide.
-
Control: No trapping device.
In all experimental sites, trees that were attacked in the previous year were removed before the study began.[1][2]
The study found that new attacks were more frequent in sites with crosstraps compared to both tree-traps and control sites.[1][2] This suggests that under high population pressure, the crosstraps may attract more beetles than they can capture, potentially leading to spillover attacks on nearby healthy trees.[2]
| Treatment | Percentage of Sites with New Attacks (95% CI) | Statistical Significance (p-value vs. Control) |
| Crosstraps | 56 - 84% | p = 0.08 |
| Tree-trap | 26 - 57% | Not significantly different from control |
| Control | 32 - 63% | - |
| Data adapted from a 2020-2021 study in Belgium during a severe outbreak.[1][2] |
In 2020, the volume of newly attacked trees was also slightly higher in sites with crosstraps compared to control sites.[1][2] However, in 2021, there were no significant differences in the volume of attacked trees between the treatments.[2] It is important to note that a significant decrease in attacks compared to the previous year was observed across all treatments, including the control, highlighting the impact of sanitation felling.[1][2] More than 50% of the control sites had no new attacks.[1]
Alternative and Complementary Strategies
Given the limitations of pheromone trapping alone, especially during major outbreaks, an integrated pest management (IPM) approach is essential.
Sanitation felling, the removal of infested trees before the new generation of beetles emerges, is a cornerstone of I. typographus management.[2] The data from the Belgian study underscores its importance, as a substantial reduction in new attacks was observed even in the absence of traps.[1][2]
A more advanced approach is the "push-pull" strategy, which combines repellents ("push") with attractants ("pull").[4] For I. typographus, this involves the use of anti-attractant semiochemicals to protect healthy trees, while pheromone-baited traps are placed at a distance to lure and capture the beetles.
Anti-attractants can include non-host volatiles (compounds from non-host trees) or anti-aggregation pheromones. This strategy aims to reduce the likelihood of spillover attacks near traps.[4] Studies have shown that beetle-caused tree mortality can be 35% to 76% lower in plots treated with anti-attractants compared to control areas.[4]
The following diagram illustrates the "push-pull" concept.
Field Trial Protocol for Efficacy Evaluation
To generate reliable data for comparing pest management strategies, a robust experimental design is crucial. The following protocol outlines a general framework for a field trial evaluating pheromone trap efficacy.
-
Site Selection: Choose multiple sites with a known history of I. typographus infestation. Sites should be sufficiently large and separated to prevent interference between treatments.
-
Treatment Allocation: Randomly assign treatments (e.g., specific trap type, trap density, anti-attractant) to the selected sites. Include a control group with no treatment.
-
Trap Deployment: Deploy traps and/or anti-attractant dispensers according to the experimental design before the expected flight period of the beetles.
-
Data Collection:
-
Trap Catches: Regularly empty the traps and count the number of captured I. typographus. This provides a measure of trapping efficiency.
-
Tree Damage Assessment: Survey the experimental plots for newly infested trees. For each infested tree, record its location and estimate the volume of damaged wood. This is the primary measure of efficacy in protecting the stand.
-
-
Statistical Analysis: Use appropriate statistical methods to compare the number of trapped beetles and the extent of tree damage among the different treatments and the control.[4] This will determine if there are statistically significant differences in performance.
Conclusion and Future Directions
The use of aggregation pheromones is a valuable tool in the integrated management of Ips typographus. However, this guide highlights that its performance, particularly for mass trapping, is not always straightforward and can be context-dependent. During severe outbreaks, reliance on pheromone traps alone may be insufficient and could potentially exacerbate local attacks if not implemented carefully.[2]
The evidence strongly supports an integrated approach where sanitation felling is the primary control measure. Advanced strategies like the "push-pull" system, which incorporates anti-attractants, show significant promise in enhancing the protection of high-value stands.
Future research should continue to optimize these strategies, focusing on the development of more effective anti-attractant blends and improved controlled-release technologies for both attractants and repellents.[5] For drug development professionals, the intricate chemical ecology of I. typographus offers a compelling model for understanding receptor-ligand interactions and developing novel, highly specific behavioral modifiers.
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Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Investigations of Ketone Reactions
For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. It allows for the optimization of synthetic routes, the prediction of side products, and the rational design of new chemical entities. Among the most powerful tools in the physical organic chemist's arsenal for elucidating these intricate molecular ballets is isotopic labeling. This guide provides an in-depth, comparative analysis of isotopic labeling strategies for investigating the mechanisms of common and synthetically vital ketone reactions. We will move beyond theoretical concepts to explore the practical application of these techniques, supported by experimental data and detailed protocols, to equip you with the knowledge to design and execute your own insightful mechanistic studies.
The "Why": Causality in Experimental Design
Isotopic labeling is a technique used to track the journey of an atom or group of atoms through a chemical reaction.[1] By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), we introduce a subtle but detectable mass change.[2] This "label" does not significantly alter the chemical properties of the molecule, allowing it to proceed through the reaction pathway as its unlabeled counterpart would.[3] The power of this technique lies in our ability to pinpoint the location of the isotopic label in the products and intermediates, thereby revealing the intricate bond-forming and bond-breaking events that constitute the reaction mechanism.
The choice of isotope is a critical first step and is dictated by the specific questions being asked about the mechanism.
-
Deuterium (²H): Ideal for probing reactions involving the breaking of a C-H bond. The significant mass difference between protium (¹H) and deuterium leads to a pronounced Kinetic Isotope Effect (KIE) , a change in the reaction rate upon isotopic substitution.[4] A large primary KIE (typically kH/kD values of 2-8) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction.[5]
-
Carbon-13 (¹³C): Used to trace the carbon skeleton of a molecule. It is invaluable for identifying bond migrations, rearrangements, and the origin of specific carbon atoms in the final product.
-
Oxygen-18 (¹⁸O): The isotope of choice for reactions involving carbonyl groups or oxygen-containing reagents. It can elucidate whether a carbonyl oxygen is retained, exchanged, or incorporated into a different part of the molecule.
The detection of these isotopic labels is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] NMR can distinguish between isotopes based on their different magnetic properties, while MS detects the mass difference between labeled and unlabeled molecules and their fragments.[1]
Comparative Analysis of Isotopic Labeling in Key Ketone Reactions
To illustrate the power and comparative utility of different isotopic labeling strategies, we will examine their application in elucidating the mechanisms of three cornerstone ketone reactions: the Baeyer-Villiger oxidation, the Aldol condensation, and the Wittig reaction.
The Baeyer-Villiger Oxidation: An ¹⁸O Labeling Case Study
The Baeyer-Villiger oxidation is a remarkable transformation that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid.[5][6] A central mechanistic question is which oxygen atom from the peroxyacid is incorporated into the ester backbone.
A seminal study by William von Eggers Doering and Edwin Dorfman in 1953 elegantly answered this question using ¹⁸O-labeling.[5] They performed the Baeyer-Villiger oxidation of benzophenone with peroxybenzoic acid that was specifically labeled with ¹⁸O in the carbonyl oxygen.
Experimental Design & Results:
The experiment was designed to distinguish between three plausible mechanisms. The outcome of the labeling experiment unequivocally supported the Criegee intermediate, where the peroxyacid adds to the carbonyl carbon.[5]
| Mechanistic Hypothesis | Predicted ¹⁸O Location in Product | Experimental Observation |
| Criegee Intermediate | Carbonyl oxygen of the ester | Matches experimental result |
| Wittig and Pieper Intermediate | Alkoxy oxygen of the ester | Does not match |
| Baeyer and Villiger Intermediate | 50/50 distribution in both positions | Does not match |
This experiment is a classic example of how a single, well-placed isotopic label can provide definitive evidence for a specific reaction pathway.
The Aldol Condensation: A Deuterium KIE Investigation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds.[7] The base-catalyzed mechanism involves the formation of a nucleophilic enolate, which then attacks the electrophilic carbonyl of a second molecule.[8] A key mechanistic question is whether the deprotonation to form the enolate is the rate-determining step.
Experimental Design & Results:
To probe this, a kinetic isotope effect study can be performed using a ketone with deuterated α-protons. For example, the base-promoted bromination of a ketone, which proceeds through an enolate intermediate similar to the aldol reaction, shows a significant primary kinetic deuterium isotope effect.[5] When the reaction is carried out with a deuterated ketone, the rate is significantly slower (kH/kD = 6.5) than with the non-deuterated ketone.[5]
This large KIE value is strong evidence that the C-H (or C-D) bond is broken in the rate-determining step, which is consistent with the enolate formation being the slow step of the reaction.[5]
| Isotopic Label | Reaction Studied | Observed KIE (kH/kD) | Mechanistic Implication |
| ²H at α-carbon | Base-promoted bromination of a ketone | 6.5 | C-H bond breaking is the rate-determining step. |
| None (¹H) | Base-promoted bromination of a ketone | 1 (by definition) | Baseline for comparison. |
This demonstrates the utility of deuterium labeling in pinpointing the rate-determining step of a multi-step reaction.
The Wittig Reaction: A Potential Role for Isotopic Labeling
The Wittig reaction, which converts a ketone or aldehyde into an alkene, is another cornerstone of organic synthesis. The mechanism is generally accepted to proceed through a betaine or oxaphosphetane intermediate. While isotopic labeling studies on the Wittig reaction are less common than for the previous examples, they can still offer valuable insights.
Hypothetical Experimental Design:
One could envision an experiment using an ¹⁸O-labeled ketone to probe the reversibility of the initial steps. If the reaction of the ylide with the ¹⁸O-labeled ketone is reversible, one might expect to see the recovery of starting ketone with the ¹⁸O label scrambled or lost to the solvent.
| Isotope | Potential Mechanistic Question | Expected Outcome if Reversible |
| ¹⁸O in Ketone | Is the initial nucleophilic attack reversible? | Recovery of ¹⁸O-scrambled starting ketone. |
| ¹³C in Ylide | Does the ylide carbon exclusively form the alkene? | ¹³C label appears exclusively in the alkene product. |
While detailed experimental data for such studies on the Wittig reaction are not as readily available in introductory texts, this thought experiment illustrates how isotopic labeling can be applied to dissect even well-established reaction mechanisms.
Experimental Protocols
To bridge the gap between theory and practice, the following are representative, detailed protocols for the synthesis of an isotopically labeled ketone and its use in a mechanistic study.
Protocol 1: Synthesis of [carbonyl-¹⁸O]-Benzophenone
Objective: To synthesize benzophenone with an ¹⁸O label at the carbonyl oxygen for use in a Baeyer-Villiger oxidation mechanistic study.
Materials:
-
Benzophenone
-
H₂¹⁸O (95-98 atom % ¹⁸O)
-
Concentrated Hydrochloric Acid
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzophenone (1.0 g, 5.5 mmol).
-
Add H₂¹⁸O (1.0 mL, 55 mmol, 10 equivalents) to the flask.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the exchange can be monitored by taking small aliquots and analyzing by mass spectrometry.
-
After cooling to room temperature, extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield [carbonyl-¹⁸O]-benzophenone.
-
Confirm the isotopic enrichment using mass spectrometry by observing the M+2 peak.
Protocol 2: Mechanistic Study of the Baeyer-Villiger Oxidation using [carbonyl-¹⁸O]-Benzophenone
Objective: To determine the fate of the carbonyl oxygen in the Baeyer-Villiger oxidation.
Materials:
-
[carbonyl-¹⁸O]-Benzophenone (from Protocol 1)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve [carbonyl-¹⁸O]-benzophenone (0.5 g, 2.7 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (0.6 g, 3.5 mmol) portion-wise over 5 minutes with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding 15 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting phenyl benzoate by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).
-
Analyze the purified product by mass spectrometry to determine the location of the ¹⁸O label. The presence of the label in the carbonyl group of the ester product would be indicated by a prominent M+2 peak corresponding to the labeled ester.
Conclusion: The Power of Precision
Isotopic labeling is a versatile and powerful technique for the mechanistic investigation of ketone reactions. By carefully selecting the isotope and the labeling position, researchers can gain unambiguous insights into bond-forming and bond-breaking events, identify rate-determining steps, and validate or refute proposed reaction pathways. The comparative examples of ¹⁸O labeling in the Baeyer-Villiger oxidation and deuterium KIE studies in reactions proceeding through enolates highlight how different isotopes can answer distinct mechanistic questions. As analytical techniques such as NMR and mass spectrometry continue to advance in sensitivity and resolution, the utility of isotopic labeling in unraveling complex reaction mechanisms will only continue to grow, empowering scientists to design more efficient, selective, and innovative chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
